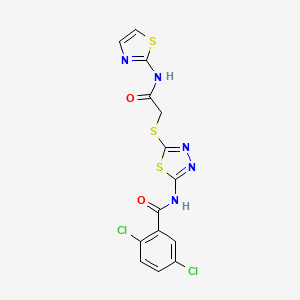

2,5-dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

2,5-Dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked thiazole moiety and a dichlorobenzamide group. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial, anticancer, or agrochemical activities. The compound’s complexity arises from the integration of multiple pharmacophores: the thiadiazole ring (known for metabolic stability), the thiazole group (implicated in metal coordination and enzyme inhibition), and the dichlorinated benzamide (enhancing lipophilicity and target binding) .

Properties

IUPAC Name |

2,5-dichloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N5O2S3/c15-7-1-2-9(16)8(5-7)11(23)19-13-20-21-14(26-13)25-6-10(22)18-12-17-3-4-24-12/h1-5H,6H2,(H,17,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDXOLSXJFIXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide under basic conditions.

Attachment of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone, forming the thiazole ring.

Coupling with Benzamide: The final step involves the coupling of the synthesized thiadiazole-thiazole intermediate with a dichlorobenzamide derivative. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and the efficiency of purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chlorine atoms.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2,5-dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls or inhibit enzyme activity makes it a candidate for antibiotic development.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its unique structure allows it to interact with specific molecular targets, potentially inhibiting cancer cell proliferation or inducing apoptosis.

Industry

Industrially, the compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interfere with the growth of unwanted plants or fungi.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it could target proteins involved in cell cycle regulation, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The compound shares structural motifs with other 1,3,4-thiadiazole derivatives, such as those reported in (e.g., 1,3,4-thiadiazoles substituted with aryl groups or amino acid residues). Key differences include:

- Bioactivity: highlights 1,3,4-thiadiazole derivatives as plant growth promoters at low concentrations (e.g., 10–50 ppm for wheat and cucumber).

Thiazole-Containing Analogues

Thiazole derivatives, such as thiazole-2-amines, are well-documented for their role in inhibiting enzymes like kinase or protease targets. Comparatively, the thiazole-thioether linkage in this compound may alter solubility and membrane permeability. For example:

- Synthetic Accessibility : Thiazole-thioether bonds are less common than direct thiazole-aryl linkages, requiring specialized coupling agents (e.g., EDCI/HOBt) for stability during synthesis.

- Electronic Effects : The electron-withdrawing dichlorobenzamide group may reduce nucleophilicity at the thiazole nitrogen compared to unsubstituted thiazole amines.

Dichlorobenzamide Derivatives

Dichlorinated benzamides are prevalent in herbicides (e.g., propanil) and pharmaceuticals (e.g., dichlorophenamide). Key comparisons include:

- Metabolic Stability : Chlorine atoms resist oxidative metabolism, extending half-life compared to hydroxyl- or methyl-substituted analogues.

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Thiadiazole Derivatives

Table 2: Physicochemical Properties

Biological Activity

The compound 2,5-dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₉Cl₂N₅O₂S₂

- Molecular Weight : 377.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor and exhibit cytotoxic effects against cancer cell lines. The thiazole and thiadiazole moieties are known to enhance the interaction with target proteins involved in cellular signaling pathways.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.3 |

These results indicate that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Testing against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This suggests its potential use in treating infections caused by resistant bacterial strains.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives, including our compound, for their anticancer activity. The results indicated that compounds with similar structures exhibited enhanced apoptosis in cancer cells via mitochondrial pathways .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of thiazole derivatives, finding that modifications in the structure led to varying degrees of effectiveness against Gram-positive and Gram-negative bacteria . The incorporation of thiazole and thiadiazole rings was crucial for enhancing activity.

- Enzyme Inhibition : Research focusing on enzyme inhibition showed that related compounds could effectively inhibit carbonic anhydrase and cholinesterase, suggesting a mechanism for neuroprotective effects . This opens avenues for further exploration of neurodegenerative disease treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.